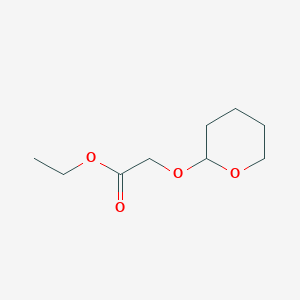
Ethyl-2-((Tetrahydro-2H-pyran-2-yl)oxy)acetat
Übersicht
Beschreibung
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate (ETP) is an ester of ethanol and 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid. It is an important organic compound that has found a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. ETP has been extensively studied in recent years due to its versatile properties and potential applications in various scientific and industrial fields.
Wissenschaftliche Forschungsanwendungen
Synthese von 2H-Pyranen
Ethyl-2-((Tetrahydro-2H-pyran-2-yl)oxy)acetat: ist ein wertvolles Zwischenprodukt bei der Synthese von 2H-pyran-Derivaten . Diese Verbindungen sind strukturelle Motive, die in vielen Naturprodukten vorkommen und als Schlüsselintermediate bei der Konstruktion komplexer Strukturen dienen, die in verschiedenen bioaktiven Molekülen gefunden werden. Die Vielseitigkeit dieser Verbindung ermöglicht die Entwicklung neuer synthetischer Methoden zum Zugang zu 2H-Pyranen, die in der medizinischen Chemie wichtig sind.
Naturstoffsynthese
Die Verbindung spielt eine entscheidende Rolle bei der Synthese von Naturprodukten, die die 2H-pyran-Ringstruktur enthalten . Dazu gehört die Herstellung komplexer polycyclischer Strukturen, die oft in höheren Pflanzen vorkommen und ein breites Spektrum biologischer Aktivitäten aufweisen.
Heterocyclische Chemie
In der heterocyclischen Chemie wird This compound verwendet, um die physikalisch-chemischen Faktoren zu untersuchen, die die Valenzisomerisierung zwischen 2H-Pyranen und 1-Oxatrienen beeinflussen . Das Verständnis dieser Faktoren ist für die Entwicklung und Synthese stabiler heterocyclischer Verbindungen mit potenziellen pharmazeutischen Anwendungen unerlässlich.
Arzneimittelentwicklung und -forschung
Aufgrund ihrer physikalisch-chemischen Eigenschaften, wie z. B. hoher GI-Absorption und BBB-Permeabilität, ist die Verbindung ein Kandidat für Arzneimittelentwicklungs- und -forschungsprozesse . Es kann verwendet werden, um die pharmakokinetischen Eigenschaften von Medikamentenkandidaten zu modifizieren und ihre Wirksamkeit und Bioverfügbarkeit zu verbessern.
Computerchemie
This compound: kann in Computerchemieprogrammen wie Amber und GROMACS für Simulationsvisualisierungen verwendet werden . Diese Simulationen helfen beim Verständnis der Moleküldynamik und -wechselwirkungen der Verbindung, was für die Arzneimittelentwicklung entscheidend ist.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(oxan-2-yloxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)7-13-9-5-3-4-6-12-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWKAGBBACFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447629 | |
| Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61675-94-3 | |
| Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61675-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

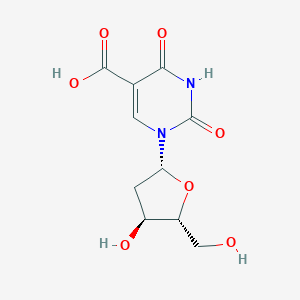
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)

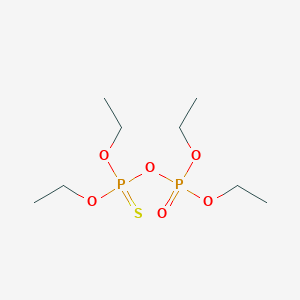

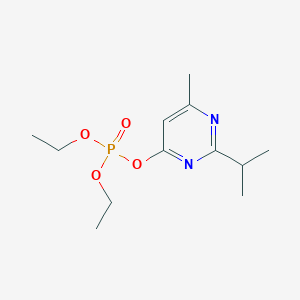
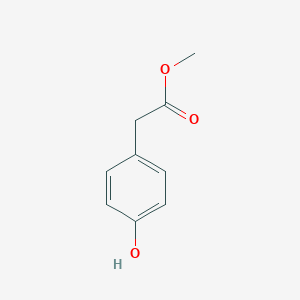

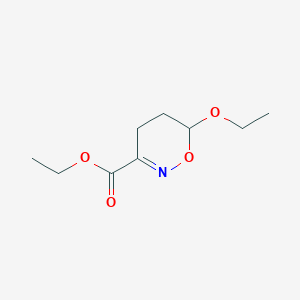
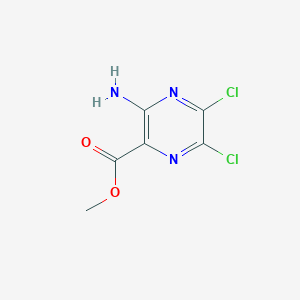
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

